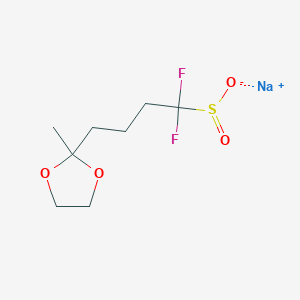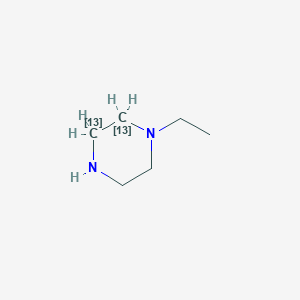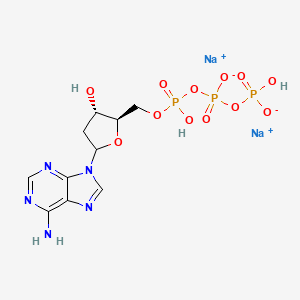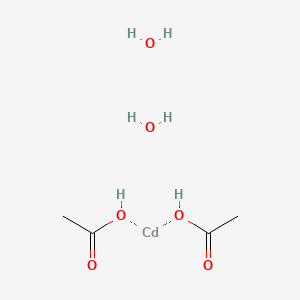
Ibu3al(tmp)li
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate solution, 0.25 M in tetrahydrofuran, is a specialized organometallic reagent. It is used in various chemical reactions, particularly in organic synthesis. This compound is known for its unique reactivity and stability, making it a valuable tool in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate involves the reaction of triisobutylaluminum with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions with moisture or oxygen. The reaction conditions include maintaining a low temperature to control the reactivity of the organometallic reagents.
Industrial Production Methods
In an industrial setting, the production of lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The solution is then standardized to a concentration of 0.25 M in tetrahydrofuran and stored under appropriate conditions to maintain its stability.
化学反应分析
Types of Reactions
Lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can act as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.
Reduction: It can reduce certain functional groups, such as carbonyl compounds, to their corresponding alcohols.
Complex formation: It can form complexes with other metal ions or organic molecules, enhancing its reactivity and selectivity.
Common Reagents and Conditions
Common reagents used in reactions with lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the organometallic reagent. The temperature and solvent choice, such as tetrahydrofuran, are crucial for controlling the reaction kinetics and outcomes.
Major Products
The major products formed from reactions involving lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate depend on the specific reaction conditions and substrates used. Common products include substituted alkanes, alcohols, and complex organometallic compounds.
科学研究应用
Lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic synthesis: It is used to introduce isobutyl groups into organic molecules, facilitating the synthesis of complex organic compounds.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations, including polymerization and cross-coupling reactions.
Material science: It is used in the preparation of advanced materials, such as metal-organic frameworks and nanomaterials.
Pharmaceutical research: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism by which lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate exerts its effects involves the coordination of the aluminum center with the substrate, followed by nucleophilic attack or reduction. The lithium ion plays a role in stabilizing the reactive intermediates and facilitating the transfer of the isobutyl groups. The specific pathways and molecular targets depend on the nature of the substrate and the reaction conditions.
相似化合物的比较
Lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate is unique due to its combination of isobutyl groups and the sterically hindered 2,2,6,6-tetramethylpiperidino ligand. Similar compounds include:
Lithium tri-tert-butoxyaluminum hydride: Used for selective reductions.
Lithium diisobutyl-tert-butoxyaluminum hydride: Known for its reducing properties.
Lithium diphenylphosphide: Used in nucleophilic substitution reactions.
These compounds share some reactivity patterns but differ in their specific applications and selectivity, highlighting the unique properties of lithium triisobutyl(2,2,6,6 tetramethylpiperdino)aluminate.
属性
分子式 |
C21H45AlLiN |
|---|---|
分子量 |
345.5 g/mol |
IUPAC 名称 |
lithium;tris(2-methylpropyl)-(2,2,6,6-tetramethylpiperidin-1-yl)alumanuide |
InChI |
InChI=1S/C9H18N.3C4H9.Al.Li/c1-8(2)6-5-7-9(3,4)10-8;3*1-4(2)3;;/h5-7H2,1-4H3;3*4H,1H2,2-3H3;;/q-1;;;;;+1 |
InChI 键 |
BQLCOQIMNSUGPR-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(C)C[Al-](CC(C)C)(CC(C)C)N1C(CCCC1(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)







![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)




![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
